molecular formula C22H17N3O5S3 B2372327 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 877642-51-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No.: B2372327
CAS No.: 877642-51-8
M. Wt: 499.57
InChI Key: MKMSLYKKTBDTPN-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate represents an intricate fusion of various chemical moieties, making it a subject of interest in multiple fields of research. The unique combination of a pyran ring, thiophene, thiadiazole, and benzoate moieties within a single molecule endows it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate generally involves multi-step organic reactions. The starting materials typically include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and pyran-3-yl compounds. Key steps in the synthesis often include:

  • Amidation: Thiophene-2-carboxylic acid reacts with appropriate amines under dehydrating conditions to form thiophene-2-carboxamido derivatives.

  • Thiation: Introduction of sulfur atoms to form thiadiazole rings.

  • Formation of Pyran Ring: Cyclization reactions involving keto-esters to form the pyran moiety.

  • Esterification: Condensation reactions involving the pyran-3-yl derivative with 3,5-dimethylbenzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques to enhance reaction efficiency, reduce reaction time, and improve yield. Automation and catalytic processes could be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reaction with reducing agents like sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions, given the presence of heteroatoms and aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate under acidic or neutral conditions.

  • Reduction: Sodium borohydride in protic solvents like ethanol or methanol.

  • Substitution: Halogenating agents like bromine, or alkylating agents like methyl iodide.

Major Products Formed

  • Oxidation: Formation of sulfoxides or sulfones from the thiadiazole sulfur atoms.

  • Reduction: Conversion to more saturated or hydrogenated derivatives.

  • Substitution: Derivatives with different functional groups attached to the aromatic or heteroaromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in a wide range of organic reactions, making it valuable for organic synthesis and catalysis research.

Biology: In biological research, derivatives of this compound may exhibit antimicrobial or anti-inflammatory activities due to the presence of thiophene and thiadiazole moieties. Studies might explore its potential as a lead compound in drug discovery efforts.

Medicine: Medicinal chemistry can investigate its use as a potential therapeutic agent, particularly for diseases where modulation of sulfur-containing groups or aromatic rings is beneficial.

Industry: In industry, it could be used in the development of novel materials, such as polymers or advanced coatings, thanks to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends heavily on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The presence of thiadiazole and thiophene rings allows it to modulate enzymatic activity or receptor binding, influencing biochemical pathways.

Comparison with Similar Compounds

When comparing this compound with others, its uniqueness lies in the specific arrangement of its functional groups and rings. Similar compounds might include:

  • Thiadiazole derivatives: Known for their biological activity.

  • Thiophene derivatives: Often used in pharmaceuticals and materials science.

  • Pyran compounds: Common in natural product chemistry and synthetic organic chemistry.

The combination of these features within a single molecule gives it a distinctive edge in terms of reactivity and application potential.

There you go—hope this was the deep dive you were looking for! Feel free to ask about any section in more detail or for any clarifications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S3/c1-12-6-13(2)8-14(7-12)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-5-31-18/h3-10H,11H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMSLYKKTBDTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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